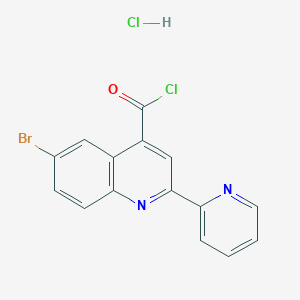

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Description

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a halogenated quinoline derivative featuring a pyridinyl substituent at the quinoline’s 2-position, a bromo group at the 6-position, and a reactive acyl chloride moiety at the 4-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₅H₉BrCl₂N₂O, with a molecular weight of 384.07 g/mol . The compound is typically synthesized via refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂), followed by precipitation and purification .

Properties

IUPAC Name |

6-bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrClN2O.ClH/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONQGDVKTOKFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Bromination: The quinoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Pyridin-2-yl Substitution:

Carbonyl Chloride Formation: The carbonyl chloride group at the 4-position is introduced by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, leading to the formation of quinolones or dihydroquinolines.

Coupling Reactions: The bromine atom at the 6-position can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, allowing for further functionalization.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions, often in the presence of a base like triethylamine.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids or alkenes are used under inert atmosphere conditions.

Major Products

Amides and Esters: Formed from nucleophilic substitution reactions.

Quinolones and Dihydroquinolines: Resulting from oxidation and reduction reactions.

Functionalized Quinoline Derivatives: Produced through coupling reactions.

Scientific Research Applications

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Synthetic Chemistry: The compound is a versatile intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.

Protein Interaction: It can interact with proteins, altering their conformation and function.

Electronic Properties: In materials science, its electronic properties are exploited in the design of semiconductors and LEDs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s reactivity, solubility, and biological activity are influenced by substituent positions and electronic effects. Below is a comparative analysis with structurally analogous quinoline derivatives:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Key Observations:

Pyridin-3-yl and pyridin-4-yl isomers exhibit distinct electronic profiles, influencing their coordination chemistry with transition metals .

Halogen vs. Alkyl Substituents :

- Bromo at position 6 (target compound) offers a site for Suzuki-Miyaura cross-coupling, whereas ethyl (as in the 6-ethyl analog) enhances metabolic stability in drug design .

Hydrochloride Salt Stability :

- The hydrochloride salt improves solubility in aqueous matrices compared to neutral acyl chlorides, critical for handling in synthetic workflows .

Reactivity: The 3-carbonyl chloride in 6-bromo-2-chloro-4-phenylquinoline-3-carbonyl chloride () is less sterically accessible than the 4-carbonyl chloride in the target compound, affecting reaction kinetics with nucleophiles like amines or alcohols .

Biological Activity

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a quinoline core substituted with a bromine atom, a pyridin-2-yl group, and a carbonyl chloride group, contributes to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is , with a molecular weight of approximately 384.1 g/mol. The compound's structural characteristics are essential for its biological activity, particularly in enzyme interactions and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉BrCl₂N₂O |

| Molecular Weight | 384.1 g/mol |

| CAS Number | 1332529-07-3 |

Antimicrobial Properties

Research indicates that compounds within the quinoline family, including 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, exhibit significant antimicrobial activity. For instance, studies have reported that related quinoline derivatives show effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for related compounds against E. coli and S. aureus range from 50 µM to 100 µM, indicating moderate antibacterial efficacy .

This compound's structural features may enhance its ability to penetrate bacterial membranes, making it a candidate for further development as an antibacterial agent.

Enzyme Inhibition

The compound is also investigated for its potential as an enzyme inhibitor. Its mechanism of action typically involves binding to the active sites of specific enzymes, thereby blocking substrate access. This property is particularly relevant in the development of therapeutic agents targeting kinases and other critical enzymes involved in disease processes .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial effects of various quinoline derivatives, including 6-Bromo-2-(pyridin-2-yl)quinoline derivatives. The results demonstrated that these compounds exhibit bacteriostatic characteristics against Gram-positive bacteria with MIC values ranging from 50 to 100 µM .

- Cytotoxicity : Another investigation into the cytotoxic effects of quinoline derivatives found that certain substitutions on the quinoline core significantly enhance their antiproliferative activity against cancer cell lines. The study highlighted that compounds with bromine substitutions showed increased lipophilicity, which correlates with enhanced cell membrane permeability and cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives typically involves multi-step reactions, including cyclization, halogenation, and functional group transformations. For brominated quinolines, microwave-assisted synthesis or continuous flow reactors are recommended to enhance reaction efficiency and reduce side products . Key steps include:

- Cyclization : Use of acid catalysts (e.g., polyphosphoric acid) for quinoline ring formation.

- Bromination : Direct electrophilic substitution at position 6 using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize over-bromination.

- Carbonyl chloride formation : Reaction with thionyl chloride (SOCl₂) under reflux (3–5 hours), followed by solvent evaporation under reduced pressure .

Q. How should researchers characterize this compound to confirm its structural integrity?

Standard characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, quinoline protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 377.0 for C₁₅H₁₀BrClN₂O) .

- X-ray crystallography : SHELXL refinement for resolving crystal structures, particularly to validate halogen placement and hydrogen bonding patterns .

Q. What biological screening assays are appropriate for evaluating its pharmacological potential?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using microdilution methods .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the quinoline core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structure-activity relationship (SAR) studies?

Discrepancies in SAR often arise from incorrect stereochemical assignments or solvent interactions. Using SHELX programs (e.g., SHELXL for refinement), researchers can:

- Analyze anisotropic displacement parameters to confirm bromine positioning.

- Detect hydrogen bonding networks (e.g., between the pyridinyl nitrogen and hydrochloride counterion) that influence solubility and bioactivity .

- Example: A 2022 study resolved conflicting MIC data for a bromoquinoline derivative by identifying a water-mediated hydrogen bond in the crystal lattice that reduced membrane permeability .

Q. What strategies mitigate side reactions during derivatization of the carbonyl chloride group?

- Protection/deprotection : Temporarily protect the quinoline nitrogen with a Boc group to prevent nucleophilic attack during amide coupling .

- Low-temperature reactions : Perform acylations at −20°C in anhydrous DMF to suppress hydrolysis of the carbonyl chloride .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions while minimizing byproducts .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

- Molecular docking : Predict binding affinities to targets like DNA gyrase (for antimicrobial activity) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate logP (target <3.5 for optimal bioavailability) and cytochrome P450 interactions .

- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance photostability, critical for in vivo applications .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Bioavailability optimization : Formulate the compound as a hydrochloride salt to improve water solubility (e.g., ≥10 mg/mL in PBS at pH 7.4) .

- Metabolic stability : Use LC-MS to identify major metabolites (e.g., dehalogenation products) in liver microsome assays .

Q. What analytical techniques validate purity for publication or regulatory submissions?

- HPLC-UV/ELSD : Purity >98% with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) .

- Elemental analysis : Confirm C, H, N, Br, and Cl content within ±0.4% of theoretical values .

Advanced Experimental Design

Q. How can researchers leverage cross-coupling reactions to diversify the quinoline scaffold?

- Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at position 2 using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 hours) .

- Buchwald-Hartwig amination : Install amino groups at position 6 with Pd₂(dba)₃ and Xantphos .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.